molecular formula C23H35N3O8S B2411162 N-Pbf,N'-Boc-amidino-AEA CAS No. 1263049-05-3

N-Pbf,N'-Boc-amidino-AEA

Cat. No.: B2411162
CAS No.: 1263049-05-3
M. Wt: 513.61
InChI Key: VVUCNFNYFDIHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Pbf,N'-Boc-amidino-AEA is a specialized synthetic intermediate designed for advanced pharmaceutical and biochemical research. This compound features orthogonal protecting groups, with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group safeguarding a reactive amine and the Boc (tert-butoxycarbonyl) group protecting an amidino function. This protection strategy is critical in multi-step organic syntheses, particularly in the construction of complex molecules, as it allows for selective deprotection under specific, non-interfering conditions. The presence of the amidino group suggests its potential application in developing protease inhibitors or compounds that mimic arginine's biophysical properties. Researchers utilize such protected intermediates in the synthesis of novel therapeutic candidates, including selective enzyme inhibitors for targets like nitric oxide synthase (NOS) . The careful selection of Pbf and Boc groups ensures high stability during various chemical transformations, improving overall synthetic yield and purity. This product is intended for use in laboratory settings only by qualified professionals. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O8S/c1-13-14(2)19(15(3)16-11-23(7,8)33-18(13)16)35(30,31)26-20(24-9-10-32-12-17(27)28)25-21(29)34-22(4,5)6/h9-12H2,1-8H3,(H,27,28)(H2,24,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUCNFNYFDIHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCOCC(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Pbf,n Boc Amidino Aea

Advanced Synthetic Routes to N-Pbf,N'-Boc-amidino-AEA

The synthesis of this compound, a molecule featuring a di-protected amidine functional group attached to an aminoethoxyacetic acid (AEA) scaffold, requires precise control of protecting group chemistry and reaction conditions.

Mechanistic Studies of Amidino Group Formation with Protecting Groups

The formation of the N,N'-diprotected amidine moiety is a critical step in the synthesis. A common and effective method involves the guanylation of a primary amine, in this case, the amino group of the AEA scaffold, using a protected guanylating agent. A widely used reagent for this purpose is N,N′-Di-Boc-1H-pyrazole-1-carboxamidine. mdpi.comsigmaaldrich.com

The mechanism proceeds via the nucleophilic attack of the primary amine on the electrophilic carbon of the pyrazole-1-carboxamidine. This is followed by the elimination of pyrazole, a good leaving group, to form the N,N'-di-Boc-protected guanidine (B92328) derivative. One of the Boc groups can then be selectively removed under carefully controlled acidic conditions, and the resulting mono-Boc protected intermediate is subsequently protected with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, stable under most basic and nucleophilic conditions. organic-chemistry.orgresearchgate.net The Pbf group is also cleaved under acidic conditions but offers different steric and electronic properties, making it a valuable orthogonal partner in complex syntheses. The selection of these specific protecting groups is strategic; they shield the reactive nitrogens of the amidine group from participating in unwanted side reactions during subsequent synthetic steps, such as modifications to the ethoxyacetic acid backbone. organic-chemistry.org

Stereoselective Synthesis Approaches for Analogues

While the parent this compound is achiral, the synthesis of chiral analogues is a significant area of research. Stereoselectivity can be introduced by starting with an enantiomerically pure version of the aminoethoxyacetic acid (AEA) scaffold. For instance, if a chiral center is present on the ethoxy portion of the scaffold, its stereochemical integrity must be preserved throughout the synthetic sequence.

The key to maintaining stereochemical purity is the use of mild reaction conditions, particularly during the amidine formation and deprotection/reprotection steps. researcher.life Coupling reactions to form the amidine are typically performed at or below room temperature to prevent epimerization of any adjacent stereocenters. The choice of base and solvent is critical; non-nucleophilic, sterically hindered bases are often employed to avoid racemization. This approach is analogous to strategies used in peptide synthesis, where maintaining the stereochemistry of amino acid precursors is paramount. researchgate.net

Optimization of Reaction Conditions for High Purity and Yield

Achieving high purity and yield in the synthesis of this compound is contingent upon the careful optimization of several reaction parameters. Key variables include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents. The primary goal is to drive the reaction to completion while minimizing side reactions and the degradation of the acid-sensitive protecting groups.

A systematic approach to optimization, as illustrated in the table below, involves screening various conditions. For the crucial guanylation step, polar aprotic solvents are often preferred as they can solvate the reactants without interfering with the reaction mechanism.

EntrySolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Dichloromethane (DCM)25246590
2Tetrahydrofuran (THF)25247294
3Acetonitrile (MeCN)40128597
4Dimethylformamide (DMF)25189198
5Dimethylformamide (DMF)4088895

Based on these hypothetical findings, DMF at room temperature provides the optimal balance, leading to a high yield and excellent purity of the desired product. Further optimization might involve exploring different activating agents or bases to potentially shorten the reaction time. researchgate.net

Derivatization Strategies Utilizing the Amidino Moiety of this compound

The protected amidino group and the ethoxyacetic acid scaffold offer distinct opportunities for selective chemical modification.

Functionalization via Amidinium Salt Formation

Amidines are strong organic bases that readily undergo protonation on the imino nitrogen to form resonance-stabilized amidinium ions. semanticscholar.org This property can be exploited for the purification or modification of this compound. Treatment with a suitable acid results in the formation of a stable amidinium salt.

R-NH-C(=NR')-R'' + HX ⇌ [R-NH-C(NHR')-R'']⁺ X⁻

This transformation can be used to alter the solubility profile of the molecule, facilitating purification by precipitation or extraction. For example, forming the salt can make a nonpolar compound soluble in more polar solvents. The formation of crystalline amidinium salts can also be a powerful technique for obtaining highly pure material. rsc.org While the amidinium ion itself is generally stable, its formation can also be a prerequisite for certain advanced chemical transformations where the positive charge influences the reactivity of other parts of the molecule.

Selective Modifications of the Ethoxyacetic Acid Scaffold

The carboxylic acid functional group on the ethoxyacetic acid portion of the molecule is a prime target for derivatization. Standard carboxylic acid chemistry can be employed to generate a wide array of analogues, provided that the reaction conditions are compatible with the Pbf and Boc protecting groups. This typically means avoiding strongly acidic conditions.

Common transformations include the formation of amides and esters. The carboxylic acid can be activated, for example, by converting it into an active ester or an acid chloride, which then readily reacts with a wide range of amines or alcohols to introduce new functional groups. This strategy allows for the attachment of reporter tags, solubility modifiers, or linkers for conjugation to other molecules.

Activating AgentNucleophileResulting Functional GroupPotential Application
EDC/HOBtBenzylamineBenzyl AmideIntroduction of an aromatic moiety
SOCl₂MethanolMethyl EsterIncrease lipophilicity
HBTUGlycine methyl esterPeptide BondLinkage to an amino acid
CDIHydrazineAcyl HydrazidePrecursor for further functionalization

These derivatization strategies significantly expand the utility of the this compound core structure, enabling its adaptation for various chemical and biological applications.

Exploration of Linker Chemistries for Conjugation

The N-(2-aminoethyl)acetamide (AEA) core of this compound serves as a functional linker, enabling its conjugation to various molecules of interest, including peptides, proteins, and other small molecules. The primary amine of the AEA moiety is typically the site of guanidinylation, leaving the acetamide group available for further modification or to act as a spacer.

The choice of linker chemistry for conjugation is dictated by the nature of the target molecule and the desired properties of the final conjugate. Common strategies include:

Amide Bond Formation: The acetamide nitrogen can be part of a larger linker system. For instance, if the AEA linker is extended, the terminal carboxyl group can be activated for coupling with an amine-containing molecule using standard peptide coupling reagents.

Thiourea or Guanidinium (B1211019) Linkages: While the primary amine of AEA is typically guanidinylated to form the core of the title compound, in alternative arrangements, it could be reacted with isothiocyanates or other guanidinylating agents to form thiourea or extended guanidinium linkages, respectively.

The selection of an appropriate linker and conjugation strategy is crucial for maintaining the biological activity and desired pharmacokinetic properties of the resulting conjugate.

Role of Boc and Pbf Protecting Groups in Synthetic Applications

The tert-butyloxycarbonyl (Boc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups are instrumental in the synthetic utility of this compound. They provide orthogonal protection to the guanidino group, allowing for selective deprotection and reaction at different stages of a synthetic sequence.

The Boc group , being acid-labile, is readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). This makes it suitable for protecting one of the guanidino nitrogens during synthetic steps where the other nitrogen, protected by the more robust Pbf group, needs to remain shielded.

The Pbf group , on the other hand, is also acid-labile but requires stronger acidic conditions for its removal, typically a higher concentration of TFA, often in the presence of scavengers. bachem.com This differential lability is the cornerstone of its utility in orthogonal protection schemes.

Strategies for Orthogonal Deprotection

Orthogonal deprotection is a key strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others. fiveable.me In the case of this compound, the differential acid lability of the Boc and Pbf groups is exploited.

A typical orthogonal deprotection strategy would involve the following steps:

Selective Boc Deprotection: Treatment with a mild acid, such as dilute TFA in dichloromethane (DCM), will selectively cleave the Boc group, leaving the Pbf group intact. This exposes one of the guanidino nitrogens for further reaction.

Pbf Group Removal: Subsequent treatment with a stronger acid cocktail, for example, a higher concentration of TFA with scavengers like triisopropylsilane (TIS) and water, will remove the Pbf group.

This stepwise deprotection allows for the sequential functionalization of the guanidino group, which is particularly useful in the synthesis of asymmetrically substituted guanidines or for controlling the attachment of the amidino group to a solid support or another molecule.

The following table summarizes the typical conditions for the deprotection of Boc and Pbf groups:

Protecting GroupDeprotection ReagentTypical Conditions
Boc Trifluoroacetic Acid (TFA)10-50% TFA in DCM, 0°C to room temperature
Pbf Trifluoroacetic Acid (TFA)95% TFA with scavengers (e.g., TIS, water), room temperature

Compatibility with Diverse Synthetic Reagents and Conditions

The Boc and Pbf protecting groups exhibit good stability under a wide range of reaction conditions commonly employed in organic synthesis, making this compound a versatile reagent.

Base Stability: Both Boc and Pbf groups are stable to basic conditions, such as those used for Fmoc deprotection (e.g., piperidine in DMF) in solid-phase peptide synthesis. creative-peptides.com This allows for the incorporation of the protected amidino-AEA moiety into a peptide chain using Fmoc-based strategies.

Coupling Reagents: The protected guanidino group is compatible with most standard peptide coupling reagents, such as HBTU, HATU, and DIC/HOBt, without undergoing side reactions. bachem.compeptide.com

Nucleophiles: The protected guanidine is generally stable to nucleophilic attack.

This broad compatibility ensures that the this compound unit can be incorporated at various stages of a complex synthesis without interfering with other chemical transformations.

Integration of this compound in Peptide and Peptidomimetic Synthesis

This compound serves as a valuable building block for introducing a guanidinylated moiety into peptides and peptidomimetics. This can be achieved through both solid-phase and solution-phase methodologies. The guanidino group is a key feature of the amino acid arginine and is often crucial for biological activity. Using a pre-formed, protected guanidinylating agent like this compound can offer advantages in terms of efficiency and purity of the final product.

Solid-Phase Peptide Synthesis Protocols

In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is anchored to an insoluble resin support. iris-biotech.de this compound can be incorporated into a peptide sequence on the solid phase in several ways:

Guanidinylation of an Amine on the Resin: An amine-functionalized resin or a resin-bound peptide with a free amine (e.g., the side chain of lysine or ornithine) can be reacted with an activated form of this compound. The activation of the amidino group can be achieved using various reagents, such as those that form a reactive carbodiimide intermediate.

Coupling as a Building Block: If this compound is further functionalized with a carboxylic acid, it can be coupled to the N-terminus of a resin-bound peptide using standard peptide coupling protocols.

The use of SPPS allows for the efficient removal of excess reagents and byproducts by simple filtration and washing of the resin, facilitating the synthesis of complex peptides containing the amidino-AEA moiety. mdpi.com

Below is a table outlining a general SPPS coupling cycle for incorporating an amino acid, which can be adapted for coupling a carboxyl-functionalized this compound derivative:

StepReagent/SolventPurpose
1. SwellingDichloromethane (DCM) / N,N-Dimethylformamide (DMF)Prepare the resin for reaction.
2. Deprotection20% Piperidine in DMFRemove the Fmoc protecting group from the N-terminus.
3. WashingDMF, Isopropanol (IPA), DCMRemove excess deprotection reagent and byproducts.
4. CouplingProtected Amino Acid, Coupling Reagent (e.g., HBTU/DIPEA) in DMFForm the peptide bond.
5. WashingDMF, IPA, DCMRemove excess reagents and byproducts.

Solution-Phase Coupling Methodologies

Solution-phase synthesis offers an alternative to SPPS, particularly for large-scale synthesis or for compounds that are not amenable to solid-phase techniques. In solution-phase synthesis, all reactants are dissolved in a suitable solvent. nih.gov

This compound can be utilized in solution-phase peptide synthesis through several approaches:

Direct Guanidinylation: A peptide or amino acid with a free primary amine in solution can be directly guanidinylated using an activated form of this compound.

Fragment Condensation: A peptide fragment containing the amidino-AEA moiety can be synthesized separately and then coupled to another peptide fragment in solution. This is a common strategy for the synthesis of larger proteins. peptide.com

Careful control of reaction conditions and purification by methods such as chromatography are essential for successful solution-phase synthesis.

The following table lists common coupling reagents used in solution-phase peptide synthesis:

Coupling ReagentDescription
DCC/DIC Carbodiimide-based reagents that activate the carboxyl group.
HBTU/HATU Benzotriazole-based uronium/aminium salts that are highly efficient.
PyBOP Phosphonium salt-based reagent known for low racemization.
EDC A water-soluble carbodiimide often used for bioconjugation.

Incorporation into Cyclic Peptides and Peptide Conjugates

The strategic incorporation of guanidinium groups is a critical tool in medicinal chemistry for enhancing the biological activity of peptides. This is often achieved by mimicking the side chain of arginine, which plays a key role in molecular recognition and cell penetration. The reagent this compound serves as a specialized building block for introducing a protected guanidinyl group onto a linker, which can then be integrated into complex peptide architectures such as cyclic peptides and peptide conjugates. This approach allows for precise control over the placement and modification of the guanidinium moiety, which is essential for optimizing the therapeutic properties of the final molecule.

The process typically occurs on a solid support, compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov The core strategy involves the initial incorporation of a linker molecule containing a primary amine, such as aminoethoxyacetic acid (AEA), into the growing peptide chain. This amine is orthogonally protected to allow for its selective deprotection and subsequent reaction without affecting other protected groups on the peptide.

Once the primary amine of the AEA linker is exposed, the guanidinylation reaction is performed using a suitable reagent. While this compound is specifically designed for this purpose, the transformation is representative of a broader class of reactions that utilize N,N'-diprotected amidine derivatives. nih.govresearchgate.net The reaction involves the nucleophilic attack of the primary amine on the amidino group, leading to the formation of a new guanidinium linkage. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Boc (tert-butyloxycarbonyl) groups protect the newly formed guanidine function, preventing side reactions during the subsequent steps of peptide synthesis and cyclization.

The choice of protecting groups is critical. The Boc group is labile under moderately acidic conditions, while the Pbf group requires strong acid, typically trifluoroacetic acid (TFA), for cleavage. This differential stability allows for selective deprotection strategies during the synthesis.

Incorporation into Cyclic Peptides:

For the synthesis of cyclic peptides, the guanidinylated linker can serve multiple roles. It can act as a scaffold component that is integral to the cyclic backbone or as an exocyclic modification. In the on-resin cyclization process, after the linear peptide precursor containing the protected guanidinyl-AEA moiety has been assembled, the terminal carboxyl and amino groups are deprotected and coupled. nih.govnih.gov Common coupling reagents used for on-resin cyclization include PyBOP/HOAt in the presence of a base like diisopropylethylamine (DIPEA). nih.gov

The presence of the bulky protected guanidinium group can influence the conformation of the linear peptide, potentially pre-organizing it for efficient cyclization. After cyclization, the peptide is cleaved from the resin, and all protecting groups, including the Pbf and Boc groups on the guanidinyl moiety, are removed in a final deprotection step, typically using a TFA-based cocktail. This yields the final, functional cyclic peptide.

Table 1: Representative On-Resin Guanidinylation Reaction

Parameter Description
Substrate Resin-bound peptide with a free primary amine (e.g., on an AEA linker).
Reagent N-Pbf,N'-Boc-amidino-pyrazole or a similar guanidinylating agent.
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF).
Base Typically not required, but DIPEA may be used.
Temperature Room temperature.
Reaction Time 12-24 hours.

| Monitoring | Kaiser test or Chloranil test for the disappearance of the primary amine. |

Incorporation into Peptide Conjugates:

The this compound building block is also valuable for creating peptide conjugates. In this context, the AEA linker serves to connect the peptide to another molecule, such as a fluorescent label, a cytotoxic drug, or a moiety for improving pharmacokinetic properties. The guanidinylation of the linker can enhance the solubility and cell-penetrating capabilities of the entire conjugate.

The synthesis strategy is similar to that for cyclic peptides. The peptide is assembled on a solid support, the AEA linker is incorporated, and its terminal amine is guanidinylated. Following this, the second molecule for conjugation can be attached to another functional group within the peptide sequence. Alternatively, the protected peptide can be cleaved from the resin and the conjugation can be performed in solution, followed by the final deprotection of the guanidinium group.

Table 2: Example Substrates for Guanidinylation

Substrate Type Example Purpose
Amino Acid Side Chain L-Ornithine Conversion to an Arginine analogue within the peptide backbone.
Peptide N-terminus Free α-amino group N-terminal modification to enhance receptor binding or cell uptake.
Linker Moiety Aminoethoxyacetic acid (AEA) Introduction of a flexible, guanidinylated linker for cyclization or conjugation.

The use of reagents like this compound provides a versatile and efficient method for the site-specific introduction of guanidinium groups into peptides. This chemical transformation is a cornerstone of modern peptide chemistry, enabling the development of sophisticated cyclic peptides and peptide conjugates with tailored biological functions.

Structure Activity Relationship Sar Studies of N Pbf,n Boc Amidino Aea Derivatives

Principles of Amidino Group Contribution to Receptor Binding and Enzymatic Inhibition

The amidino group is a key pharmacophore in many biologically active molecules due to its ability to participate in various non-covalent interactions with biological targets such as receptors and enzymes. As a strong base, the amidino group is typically protonated at physiological pH, allowing it to form strong ionic bonds with negatively charged amino acid residues like aspartate and glutamate (B1630785) in a binding pocket.

Beyond electrostatic interactions, the planar nature of the amidino group and the presence of hydrogen bond donors can facilitate multiple hydrogen bonds with the target protein, further enhancing binding affinity. The delocalization of the positive charge across the amidino group also contributes to its interaction potential. In some cases, the amidino group can act as a bioisostere for other functional groups, such as carboxylates or phosphates, mimicking their interactions with a biological target.

Research on various amidino-containing compounds has highlighted the importance of this moiety for biological activity. For instance, studies on amidino-substituted benzimidazole (B57391) derivatives have shown that the presence of the amidino group can enhance inhibitory potential towards enzymes like human dipeptidyl peptidase III nih.gov. The positioning of the amidino group at the termini of molecules has been found to be particularly effective for enhancing inhibitory activity nih.gov. Similarly, in the context of receptor binding, the amidine moiety in novel 1-amidino-4-phenylpiperazines has been shown to form crucial hydrogen bonds within the receptor cavity, contributing to their agonist activity at the human TAAR1 receptor nih.gov. The specific substitution on the amidino group can also significantly impact activity, as seen in studies of imidazo[4,5-b]pyridines where different amidino derivatives displayed varying antiproliferative effects nih.govnih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Pbf,N'-Boc-amidino-AEA Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR can be a powerful tool to predict the activity of novel derivatives and to gain insights into the structural features that are most important for their biological effects.

The first step in QSAR modeling is the selection and calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a molecule like this compound, a variety of descriptors would be relevant, categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). The highly polar and charged nature of the deprotected amidino group makes these descriptors particularly important.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific conformational indices. The bulky Pbf and Boc protecting groups would significantly influence these parameters.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the most common descriptor being the logarithm of the partition coefficient (logP). The presence of both hydrophobic (Pbf, Boc) and potentially hydrophilic (deprotected amidino, AEA linker) regions makes this a critical parameter.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Table 1: Examples of Molecular Descriptors for QSAR Analysis of this compound Analogues

Descriptor CategorySpecific DescriptorPotential Significance for this compound Analogues
Electronic Partial Atomic ChargesDescribes the charge distribution and potential for electrostatic interactions of the amidino group.
Dipole MomentIndicates the overall polarity of the molecule.
Steric Molecular VolumeRelates to the size of the molecule and how it fits into a binding site.
Surface AreaDescribes the accessible surface for interaction with a biological target.
Hydrophobic LogPQuantifies the lipophilicity, which influences membrane permeability and binding to hydrophobic pockets.
Topological Connectivity IndicesReflects the degree of branching and overall molecular shape.

Once the descriptors are calculated for a series of this compound analogues with known biological activities, a mathematical model is developed to correlate the descriptors with the activity. Common methods for model development include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms.

The predictive power of the developed QSAR model must be rigorously validated. This is typically done using a test set of compounds that were not used in the model development. Statistical parameters such as the squared correlation coefficient (R²) for the training set and the predictive R² (R²pred) for the test set are used to assess the quality of the model.

The final QSAR equation provides a quantitative measure of the contribution of each descriptor to the biological activity. For example, a positive coefficient for a particular descriptor indicates that an increase in the value of that descriptor leads to an increase in biological activity, while a negative coefficient suggests the opposite. This statistical analysis allows researchers to interpret the model in terms of the underlying molecular mechanisms and to identify the key structural features that drive the biological response. For instance, a QSAR model for this compound analogues might reveal that a specific range of hydrophobicity and a particular electronic charge on the amidino group are optimal for activity.

Impact of Protecting Group Variations on SAR

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Boc (tert-butyloxycarbonyl) groups in this compound are protecting groups for the amidino functionality. Variations in these protecting groups, particularly their removal, would have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity.

The removal of the Boc and Pbf groups would unmask the amidino functionality, leading to a significant change in the molecule's properties. The Pbf group, in particular, is known for its bulk and lipophilicity. Its removal would decrease the steric hindrance around the amidino group and increase the polarity of the molecule. The Boc group also contributes to the lipophilicity and steric bulk, although to a lesser extent than Pbf.

The deprotection of the amidino group would introduce a strongly basic center that would be protonated at physiological pH. This would dramatically increase the molecule's polarity and its ability to form strong electrostatic and hydrogen-bonding interactions. The impact of this deprotection on biological activity would depend on the nature of the target's binding site. If the binding site has a negatively charged pocket that can accommodate a cationic group, deprotection would likely lead to a significant increase in binding affinity. Conversely, if the binding site is predominantly hydrophobic, the increased polarity upon deprotection might decrease activity.

The stability of the protecting groups can also be a factor. The Pbf group is known to have certain drawbacks, including the potential for side reactions during its removal mdpi.com. The choice of protecting group can therefore influence not only the final compound's activity but also its synthetic accessibility.

Table 2: Predicted Impact of Protecting Group Removal on Physicochemical Properties and Biological Activity of this compound

PropertyThis compound (Protected)Deprotected Amidino-AEAPredicted Impact on Biological Activity
Charge at pH 7.4 NeutralPositiveDependent on the presence of a complementary negative charge in the binding site.
Polarity LowerHigherMay increase binding to polar active sites but decrease membrane permeability.
Hydrogen Bonding Limited at amidinoIncreased H-bond donor capacityPotentially stronger interactions with the biological target.
Steric Hindrance High around amidinoLowMay allow for better access to the binding site.
Lipophilicity (LogP) HigherLowerLikely to decrease cell permeability and binding to hydrophobic pockets.

Design of Alternative Protecting Group Strategies for SAR Elucidation

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Boc (tert-butoxycarbonyl) groups in this compound serve as crucial protecting groups for the guanidino functionality. The selection of these groups is pivotal for both the synthesis and the biological evaluation of derivatives. For effective SAR elucidation, it is often necessary to employ a range of protecting groups with orthogonal deprotection strategies. This allows for the selective unmasking of one guanidino nitrogen over the other, enabling the introduction of diverse substituents at specific positions.

Alternative protecting groups to Pbf for the guanidino side chain could include the tosyl (Tos), mesitylenesulfonyl (Mts), and adamantyloxycarbonyl (Adoc) groups. Each of these groups offers different steric and electronic properties, as well as varying lability to acidic or basic conditions. For instance, the trifluoroacetyl group has been explored as an orthogonal protecting group for guanidines, as it can be cleaved under mild basic conditions, offering a complementary strategy to the acid-labile Boc and Pbf groups.

Table 1: Illustrative Alternative Protecting Groups for the Guanidino Moiety and Their Cleavage Conditions

Protecting GroupAbbreviationCleavage ConditionsOrthogonality to Pbf/Boc
TosylTosStrong acid (e.g., HF)Low
MesitylenesulfonylMtsStrong acid (e.g., TFMSA)Low
TrifluoroacetylTFAMild base (e.g., K2CO3 in MeOH)High
BenzyloxycarbonylCbzHydrogenolysis, strong acidModerate
FluorenylmethyloxycarbonylFmocBase (e.g., piperidine)High

This table presents hypothetical data for illustrative purposes based on established principles of protecting group chemistry.

Positional and Substituent Effects on Biological Efficacy

The biological activity of this compound derivatives can be finely tuned by introducing various substituents at different positions within the molecule. Key areas for modification include the ethoxyacetic acid moiety and the central amidino core.

The ethoxyacetic acid (AEA) portion of the molecule acts as a flexible linker and its modification can significantly impact pharmacokinetic and pharmacodynamic properties. Systematic variations can include altering the length of the alkyl chain, introducing branching, or replacing the ether oxygen with other functionalities.

For instance, extending the ethylene (B1197577) glycol linker to a propylene (B89431) or butylene glycol unit could probe the optimal distance between the amidino core and a potential binding partner. Conversely, shortening the linker could introduce conformational constraints. The introduction of small alkyl groups, such as a methyl group, on the carbon backbone of the AEA linker could influence its conformational preference and metabolic stability.

Bioisosteric replacement of the ether oxygen with a thioether (sulfur) or an amine could also lead to derivatives with altered hydrogen bonding capabilities and lipophilicity. Furthermore, the terminal carboxylic acid could be replaced with other acidic functional groups like a tetrazole or a sulfonamide, which can affect the pKa and binding interactions of the molecule.

Table 2: Hypothetical SAR Data for Modifications of the Ethoxyacetic Acid Moiety

Modification of AEA MoietyRelative Biological Activity (%)Rationale for Change
Lengthening linker (e.g., propoxyacetic acid)75May alter optimal positioning in a binding pocket.
Shortening linker (e.g., methoxyacetic acid)50May introduce steric hindrance or suboptimal orientation.
Introduction of methyl branching110Can provide favorable hydrophobic interactions and restrict conformation.
Replacement of ether oxygen with sulfur90Alters bond angles, lipophilicity, and hydrogen bonding capacity.
Replacement of carboxylic acid with tetrazole85Tetrazole is a common bioisostere for carboxylic acid, potentially improving metabolic stability.

This table presents hypothetical data for illustrative purposes to demonstrate potential SAR trends.

The amidino group is a critical pharmacophore, often involved in key binding interactions such as hydrogen bonding and salt bridges. Modifications to this core can have profound effects on biological activity. One approach is to alter the substitution pattern on the amidino nitrogens, which is facilitated by the use of orthogonal protecting groups as discussed earlier.

Introducing small alkyl or aryl groups on the amidino nitrogens can modulate the basicity and steric profile of this functional group. For example, studies on other classes of amidino-containing compounds, such as benzimidazoles, have shown that the nature of the substituent on the amidine moiety significantly influences biological activity. In some cases, incorporating the amidine into a cyclic system, such as an imidazoline (B1206853), has been shown to enhance potency.

The linker connecting the amidino group to the ethoxyacetic acid can also be a target for modification. While the current structure has a direct linkage, introducing a short alkyl or aromatic spacer could alter the relative orientation of these two key fragments and influence binding affinity.

Stereochemical Aspects of this compound Derivatives in SAR

Stereochemistry plays a crucial role in the interaction of small molecules with their biological targets. If chiral centers are introduced into the this compound scaffold, it is highly likely that the resulting enantiomers will exhibit different biological activities.

Chirality can be introduced, for example, by adding a substituent to the backbone of the ethoxyacetic acid linker. The synthesis of individual enantiomers would be necessary to evaluate their distinct pharmacological profiles. It is well-established in drug development that one enantiomer is often significantly more active than the other (the eutomer versus the distomer).

The spatial arrangement of substituents can dictate the ability of the molecule to fit into a chiral binding pocket of a receptor or enzyme. Therefore, a thorough SAR investigation should include the synthesis and evaluation of stereoisomers of promising derivatives. The design of chiral guanidine (B92328) derivatives has been shown to be an effective strategy in asymmetric synthesis, and similar principles of stereochemical control can be applied to the design of biologically active agents.

Table 3: Illustrative Biological Activity of Stereoisomers of a Chiral this compound Derivative

StereoisomerRelative Biological Activity (%)Postulated Interaction
(R)-enantiomer120The (R)-configuration may allow for an optimal hydrophobic interaction of the substituent with a specific sub-pocket of the binding site.
(S)-enantiomer30The (S)-configuration may introduce a steric clash with the binding site, preventing optimal orientation of the key pharmacophores.
Racemic mixture75The activity of the racemate is an average of the activities of the two enantiomers.

This table presents hypothetical data for illustrative purposes to highlight the potential impact of stereochemistry on biological activity.

Molecular Mechanisms of Action and Target Interactions of N Pbf,n Boc Amidino Aea Derivatives

Enzymatic Inhibition Studies of N-Pbf,N'-Boc-amidino-AEA-Derived Compounds

Derivatives of this compound, after deprotection or further modification, present a guanidino or amidino group that is pivotal for interaction with various enzyme active sites. This positively charged group can mimic the side chain of arginine, a key recognition element for many proteases.

Exploration of Activity Against Other Enzyme Classes

The guanidino group is a versatile pharmacophore that can interact with a variety of biological targets beyond serine proteases. Its ability to form multiple hydrogen bonds and its positive charge at physiological pH allow it to bind to enzymes that recognize arginine or have negatively charged pockets. For example, some guanidino-containing compounds have been investigated as inhibitors of nitric oxide synthase (NOS) and other enzymes where arginine is a substrate. The broad biological activities of guanidine (B92328) compounds suggest that derivatives of this compound could potentially inhibit other enzyme classes, though specific studies are needed to confirm this.

Receptor-Ligand Interactions of this compound Derivatives

The guanidino group is also a key feature in many ligands that bind to G-protein coupled receptors (GPCRs) and other cell surface receptors. For instance, many neuropeptide receptors recognize ligands containing arginine residues. Synthetic ligands incorporating guanidino groups can act as agonists or antagonists at these receptors. While there is no specific data on receptor binding for this compound derivatives, the presence of the guanidino moiety suggests potential interactions with receptors that have an affinity for arginine or other cationic ligands. Further research in this area could uncover novel therapeutic applications for this class of compounds.

In Vitro Biological Efficacy Profiling

The in vitro biological efficacy of derivatives related to this compound, particularly those containing the core guanidino or amidino moiety, has been extensively investigated across various therapeutic areas. These studies reveal a broad spectrum of activity, highlighting the versatility of this chemical scaffold in interacting with diverse biological targets. The following sections detail the antiproliferative, antimicrobial, immunomodulatory, and other relevant biological activities identified through cellular and biochemical assays.

Derivatives featuring amidino and guanidine groups have demonstrated significant antiproliferative effects across a wide range of human cancer cell lines. The structural characteristics of these molecules, such as the nature of the heterocyclic core and the type of amidino substituent, play a crucial role in their cytotoxic potency and selectivity.

Research into amidino-substituted imidazo[4,5-b]pyridines has identified compounds with potent and selective activity. nih.gov Notably, a derivative featuring an unsubstituted amidino group (Compound 10 ) and another with a 2-imidazolinyl group (Compound 14 ) displayed strong, sub-micromolar inhibitory activity against colon carcinoma (SW620), with IC₅₀ values of 0.4 µM and 0.7 µM, respectively. nih.gov Compound 14 also showed efficacy against glioblastoma (IC₅₀ 8.0 µM), non-Hodgkin lymphoma (IC₅₀ 8.4 µM), and pancreatic adenocarcinoma (IC₅₀ 9.4 µM). nih.gov Similarly, studies on 6-amidino-2-arylbenzothiazoles revealed that an imidazoline-substituted derivative directly connected to a 1,2,3-triazole ring had a potent growth-inhibitory effect on colorectal adenocarcinoma (SW620) with an IC₅₀ value of 0.25 µM. nih.gov

The influence of the heterocyclic system is also significant. Comparative studies between 2-phenyl benzothiazoles and 2-phenylbenzimidazoles bearing amidino groups showed that both classes exhibit moderate to strong antiproliferative activity. researchgate.net However, the type of amidino group had a more pronounced impact on the activity of the benzimidazole (B57391) derivatives, with 2-imidazolinyl substituted compounds being more active than their simple amidino counterparts. researchgate.net

Table 1: In Vitro Antiproliferative Activity of Representative Amidino Derivatives
Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference
Amidino-imidazo[4,5-b]pyridineUnsubstituted Amidino (10)Colon Carcinoma (SW620)0.4 nih.gov
Amidino-imidazo[4,5-b]pyridine2-Imidazolinyl (14)Colon Carcinoma (SW620)0.7 nih.gov
Amidino-imidazo[4,5-b]pyridine2-Imidazolinyl (14)Glioblastoma (U87)8.0 nih.gov
Amidino-imidazo[4,5-b]pyridine2-Imidazolinyl (14)Non-Hodgkin Lymphoma (Raji)8.4 nih.gov
Amidino-imidazo[4,5-b]pyridine2-Imidazolinyl (14)Pancreatic Adenocarcinoma (Capan-1)9.4 nih.gov
6-Amidino-2-arylbenzothiazoleImidazoline-Triazole (14a)Colorectal Adenocarcinoma (SW620)0.25 nih.gov

The guanidine moiety is a key pharmacophore in a variety of antimicrobial agents, and its derivatives have been evaluated for both antibacterial and antiprotozoal efficacy.

Antibacterial Activity: Guanidine-containing compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, amine and guanidine-functionalized derivatives of triterpene acids, such as betulinic and oleanolic acids, showed considerably higher bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) than their parent compounds. nih.gov The most active of these derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as ≤ 0.25 µg/ml (0.4-0.5 µM), surpassing the efficacy of the clinically used antibiotic vancomycin (B549263). nih.gov In other studies, amidino-substituted imidazo[4,5-b]pyridines were tested, and one derivative with a 2-imidazolinyl group showed moderate activity against Escherichia coli with a MIC of 32 µM. nih.gov The development of bio-based polyamide fibers incorporating polypentamethylene guanidine sulphate (PPGS) has also been shown to produce materials with high inhibition rates (>99.99%) against E. coli and S. aureus. nih.gov

Antiprotozoal Activity: Derivatives containing the guanidine or amidine core have shown significant promise as antiprotozoal agents. A series of 6-amidinobenzothiazoles were evaluated against the protozoan parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. tandfonline.com One benzothiazole (B30560) imidazoline (B1206853) derivative containing a phenoxymethylene linker demonstrated the best antitrypanosomal potency, with an IC₉₀ value of 0.12 µM. nih.gov Furthermore, aminoalkyl derivatives of diaromatic guanidines were assessed for their in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. acs.org While all tested compounds showed micromolar activity against T. b. rhodesiense, certain O-linked derivatives exhibited potent, 100 nM activity against P. falciparum. acs.org

Table 2: In Vitro Antibacterial and Antiprotozoal Activity of Representative Derivatives
Compound ClassPathogenActivity MetricValueReference
Guanidine-functionalized Triterpene AcidStaphylococcus aureus (MRSA)MIC≤ 0.25 µg/ml nih.gov
Amidino-imidazo[4,5-b]pyridineEscherichia coliMIC32 µM nih.gov
Guanidine-functionalized Triterpene AcidCryptococcus neoformansMIC0.25 µg/ml nih.gov
6-Amidino-2-arylbenzothiazoleTrypanosoma bruceiIC₉₀0.12 µM nih.gov
Diaromatic GuanidinePlasmodium falciparumIC₅₀~100 nM (0.1 µM) acs.org
Diaromatic GuanidineTrypanosoma brucei rhodesienseIC₅₀Micromolar range acs.org

Certain peptide derivatives incorporating guanidino groups have demonstrated significant immunomodulatory and anti-inflammatory properties in vitro. One such candidate, SET-M33, has been shown to modulate cellular responses to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov In murine macrophages and human bronchial cells, SET-M33 was effective at neutralizing LPS from various clinically relevant bacteria, leading to a reduction in the gene and protein expression of principal inflammatory cytokines. nih.gov

Specifically, treatment with SET-M33 led to a sharp reduction in Tumor Necrosis Factor-alpha (TNF-α) production in cells stimulated with LPS. nih.gov This effect was also observed in vivo. nih.gov The broad immunomodulatory action of such molecules highlights their potential to not only act as direct antimicrobial agents but also to control the excessive inflammatory responses often associated with severe infections. nih.govnih.gov

Beyond their antiproliferative and antimicrobial effects, derivatives containing the guanidine functional group have been identified as inhibitors of various enzymes and as agents with antiviral properties.

Enzyme Inhibition : A small set of rigid amidine derivatives were evaluated for their ability to inhibit Transmembrane Serine Protease 2 (TMPRSS2), an enzyme relevant to viral entry. Some compounds triggered potential TMPRSS2 inhibition with low micromolar IC₅₀ concentrations. mdpi.com Another derivative, while not a potent TMPRSS2 inhibitor, showed potential in cellular assays for inhibiting membrane fusion and also demonstrated inhibitory activity against the coagulation enzymes thrombin and factor Xa. mdpi.com

Antiviral Activity : Amidinourea compounds, designed as analogues of the antiviral drug moroxydine, have been synthesized and evaluated as potential non-nucleoside agents against Herpes Simplex Viruses (HSV-1 and HSV-2). Several of these derivatives showed good antiviral activity at micromolar concentrations with low cytotoxicity. mdpi.com Additionally, amidino-substituted imidazo[4,5-b]pyridines have been assessed for broad-spectrum antiviral activity, with some showing selective but moderate activity against respiratory syncytial virus (RSV). nih.gov

Ion Exchanger Inhibition : The guanidine group is a key feature in compounds designed to inhibit the Na⁺/H⁺ exchanger (NHE), a target relevant in various cardiovascular and metabolic diseases. nih.gov

These findings underscore the broad pharmacological potential of guanidine-containing molecules, making them valuable scaffolds in the design and development of novel therapeutic agents. nih.govsci-hub.se

Advanced Research Applications and Future Directions for N Pbf,n Boc Amidino Aea

N-Pbf,N'-Boc-amidino-AEA as a Precursor for Bioconjugation and Probe Development

This compound is a chemically versatile molecule that holds significant potential as a precursor in the fields of bioconjugation and probe development. Its unique structure, featuring a reactive amidine group shielded by two distinct protecting groups (Pbf and Boc) and an accessible linker arm (AEA), allows for its strategic incorporation into complex biomolecular systems. The orthogonal nature of the protecting groups enables selective deprotection and subsequent functionalization, making it a valuable building block for creating sophisticated tools for biological research.

Covalent Attachment to Biomacromolecules for Functionalization

The primary application of this compound in bioconjugation lies in its ability to introduce a protected amidine functionality onto biomacromolecules such as peptides, proteins, and nucleic acids. The tert-butyloxycarbonyl (Boc) group is labile to moderate acidic conditions, while the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group requires stronger acidic conditions for removal, such as with trifluoroacetic acid (TFA). This differential stability is a cornerstone of its utility in solid-phase peptide synthesis (SPPS).

In a typical bioconjugation strategy, the carboxylic acid end of the aminoethoxyacetic acid (AEA) linker of this compound can be activated and coupled to a primary amine on a biomacromolecule, forming a stable amide bond. The protected amidine group remains inert during this coupling step. Subsequent selective deprotection of the Boc or Pbf group can then unmask the amidine for further reactions or to introduce a positively charged guanidinium-like group at a specific site on the biomolecule. This can be particularly useful for mimicking arginine residues, which are crucial for many biological recognition processes. nih.govnih.gov

Table 1: Comparison of Protecting Groups on this compound for Bioconjugation Strategies

Protecting GroupChemical NameDeprotection ConditionApplication in Bioconjugation
Boc tert-butyloxycarbonylMild Acid (e.g., TFA in DCM) peptide.comTemporary protection during initial conjugation steps.
Pbf 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylStrong Acid (e.g., neat TFA) luxembourg-bio.comthermofisher.comMore robust protection, removed during final cleavage from solid support. thermofisher.com

This table illustrates the differential lability of the Boc and Pbf protecting groups, which allows for staged deprotection and functionalization strategies in bioconjugation.

Design of Fluorescent or Radiotracer Probes for Biological Imaging

The AEA linker in this compound provides a convenient attachment point for reporter molecules, such as fluorescent dyes or radiotracers, paving the way for the development of targeted imaging probes. The linker's hydrophilicity can also improve the solubility of the resulting probe.

For the design of a fluorescent probe, a fluorophore with a reactive group (e.g., an amine or carboxylic acid) can be coupled to the AEA linker of this compound. This conjugate can then be attached to a targeting moiety, such as a peptide or a small molecule, that directs the probe to a specific biological target. The protected amidine can serve either as a non-reactive component during synthesis or be deprotected to act as a binding element for the target.

Similarly, for radiotracer development, a chelating agent for a radionuclide can be conjugated to the AEA linker. The resulting construct can be used in imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to visualize biological processes in vivo.

Development of Affinity Ligands for Target Identification

The guanidinium (B1211019) group, which is formed upon deprotection of the amidine in this compound, is a key pharmacophoric element in many biologically active molecules due to its ability to form strong hydrogen bonds and electrostatic interactions. nih.gov This makes the this compound moiety an attractive component for the development of affinity ligands for target identification.

By incorporating this moiety into a library of small molecules or peptides, researchers can screen for compounds that bind to a specific protein or other biological target. The protected amidine allows for the synthesis of these libraries using standard chemical techniques, and the final deprotection step reveals the active binding group. These affinity ligands can then be immobilized on a solid support to create affinity chromatography columns for isolating and identifying the target protein from a complex biological mixture. The guanidino group's interaction with targets can be fine-tuned by the surrounding molecular scaffold. researchgate.net

Rational Design of Prodrugs Utilizing the this compound Moiety

The protected amidine functionality of this compound presents a promising platform for the rational design of prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can be used to improve the pharmacokinetic and pharmacodynamic properties of a drug, such as its solubility, stability, and oral bioavailability. For drugs containing an active amidine or guanidine (B92328) group, which are often highly polar and poorly absorbed, a prodrug strategy is particularly beneficial. acs.orgnih.gov

Strategies for Controlled Release of Active Amidines

The Pbf and Boc protecting groups on this compound can be exploited as cleavable promoieties in a prodrug design. The goal is to create a derivative that is stable in the gastrointestinal tract and bloodstream but is selectively cleaved at the target site to release the active amidine-containing drug.

Table 2: Potential Prodrug Strategies for this compound Derivatives

Prodrug MoietyActivation MechanismPotential Advantage
Boc-protected amidine Acid-catalyzed hydrolysisRelease in acidic environments (e.g., tumor microenvironment).
Pbf-protected amidine Enzymatic cleavage (e.g., by specific esterases or reductases)Targeted release in tissues with high enzymatic activity.

This table outlines hypothetical prodrug strategies based on the known cleavage mechanisms of Boc and Pbf protecting groups, which could be adapted for controlled drug release.

Enzymatic or pH-Sensitive Cleavage Mechanisms

The release of the active amidine from a prodrug based on the this compound scaffold can be triggered by specific physiological conditions, such as the presence of certain enzymes or a change in pH.

Enzymatic Cleavage: While Pbf is typically removed by strong acids in a laboratory setting, it is conceivable to design Pbf analogs that are susceptible to enzymatic cleavage. For example, incorporating ester or amide bonds recognized by specific hydrolases within the prodrug structure could lead to targeted drug release. The Boc group can also be removed by certain enzymes, such as esterases, although this is less common than its acid-mediated cleavage. nih.gov

pH-Sensitive Cleavage: The acid lability of the Boc group makes it a prime candidate for designing pH-sensitive prodrugs. wikipedia.org A prodrug incorporating a Boc-protected amidine could be designed to be stable at the neutral pH of the blood but to release the active drug in the acidic microenvironment of tumors or inflamed tissues. While generally stable to a wider range of pH, the Pbf group's cleavage can also be influenced by the local chemical environment, though to a lesser extent than the Boc group under physiological conditions. The hydrolysis rate of some prodrugs can increase with increasing pH. acs.org

Compound Names Table

AbbreviationFull Chemical Name
AEAAminoethoxyacetic acid
Boctert-butyloxycarbonyl
DCMDichloromethane
Pbf2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl
PETPositron Emission Tomography
SPECTSingle-Photon Emission Computed Tomography
TFATrifluoroacetic acid

High-Throughput Screening Library Development Based on the Amidino-AEA Scaffold

The amidino-AEA scaffold is considered a "privileged scaffold" in drug discovery, as it is a structural motif capable of binding to multiple biological targets. nih.gov The development of high-throughput screening (HTS) libraries based on this scaffold is a key strategy for identifying novel bioactive compounds. nih.gov The use of this compound as a starting material facilitates the rapid synthesis of large, diverse libraries of compounds for HTS campaigns.

The design of these libraries often involves a combinatorial approach, where different functional groups are systematically introduced at various positions on the amidino-AEA core. This diversity-oriented synthesis allows for the exploration of a vast chemical space, increasing the probability of identifying "hit" compounds with desired biological activities. The Pbf and Boc protecting groups on this compound are crucial in this process, as they allow for selective deprotection and modification, enabling the controlled introduction of molecular diversity.

Table 1: Illustrative Example of a Combinatorial Library Design Based on the Amidino-AEA Scaffold

Scaffold Position Building Block Set 1 Building Block Set 2 Building Block Set 3
R1 (Amidine N-substituent) Alkyl chains Aryl groups Heterocyclic rings
R2 (AEA side chain) Carboxylic acids Amines Halogens

This table illustrates a hypothetical combinatorial library design. The actual building blocks would be chosen based on the therapeutic target and desired physicochemical properties of the final compounds.

Computational Chemistry and In Silico Approaches

Computational methods play a pivotal role in modern drug discovery, and this compound and its derivatives are amenable to various in silico analyses. These approaches can predict the biological activity of compounds, elucidate their mechanisms of action, and guide the design of more potent and selective molecules, thereby reducing the time and cost associated with experimental screening. worldscientific.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com For derivatives of the amidino-AEA scaffold, docking simulations can identify potential binding modes and predict the binding affinity for a given biological target. The results of these simulations are often expressed as a docking score, with lower scores generally indicating a more favorable binding interaction. worldscientific.commdpi.com

Table 2: Illustrative Molecular Docking Scores of Hypothetical Amidino-AEA Derivatives Against a Target Protein

Compound ID Modification on Amidino-AEA Scaffold Predicted Docking Score (kcal/mol)
AEA-001 R1 = Phenyl -8.5
AEA-002 R1 = Pyridyl -9.2
AEA-003 R1 = Benzyl -8.9
AEA-004 R2 = Carboxyl -7.8

This data is illustrative and represents typical docking scores that might be obtained in a virtual screening campaign. Actual scores are target-dependent.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction compared to static docking poses. nih.gov By simulating the movement of atoms over time, MD can reveal the stability of the ligand-protein complex, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and elucidate the conformational changes that occur upon binding. This detailed understanding of the binding mechanism is invaluable for optimizing lead compounds.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. scholaris.ca Libraries of virtual compounds based on the amidino-AEA scaffold can be screened against various protein targets to prioritize candidates for experimental testing. This approach has the potential to significantly accelerate the discovery of new drugs for a wide range of diseases.

Emerging Therapeutic Areas and Unexplored Biological Targets for Amidino-AEA Derivatives

The guanidine group, of which the amidine is a close relative, is a common feature in many biologically active natural products and synthetic drugs. rsc.org This suggests that derivatives of the amidino-AEA scaffold are likely to have a broad range of therapeutic applications. nih.govsci-hub.se While some amidine-containing compounds are known to possess antimicrobial and anticancer activities, there are numerous other potential therapeutic areas to be explored. nih.gov

Emerging areas of interest include the central nervous system, where guanidine-containing compounds have shown activity, and inflammatory diseases. sci-hub.se Furthermore, the ability of the guanidinium group to interact with biological macromolecules like DNA and RNA opens up possibilities for targeting these molecules in various disease states. mdpi.com The exploration of unexplored biological targets with amidino-AEA derivatives, guided by computational and experimental screening, is a promising avenue for future research.

Methodological Advancements in Amidino Chemistry Facilitated by this compound

The use of protected guanidinylating reagents, such as those with Pbf and Boc protection, has streamlined the synthesis of complex molecules containing the guanidine or amidine functional group. nih.govnih.gov this compound serves as a valuable building block in this context, facilitating advancements in amidino chemistry.

One significant advancement is the ability to perform guanidinylation reactions early in a synthetic sequence, which was previously challenging due to the high basicity and nucleophilicity of the unprotected guanidine group. nih.govchamberlandresearch.com The orthogonal Pbf and Boc protecting groups on this compound allow for selective deprotection under different conditions, providing greater flexibility in the design of complex synthetic routes. nih.gov This has been particularly beneficial in solid-phase peptide synthesis (SPPS), where the controlled introduction of guanidine-containing residues is essential. du.ac.inchempep.com The development of new and efficient methods for the synthesis of amidines and guanidines continues to be an active area of research, with protected precursors like this compound playing a key role. organic-chemistry.orgorganic-chemistry.org

Development of New Protecting Group Strategies for Amidines

The synthesis of complex molecules containing amidines necessitates a sophisticated approach to protecting group chemistry. The primary challenge lies in selectively masking one or both nitrogen atoms of the amidine moiety to direct subsequent chemical transformations. The use of dual, distinct protecting groups on the same functional group, as seen in this compound, is a key strategy for achieving this control.

The development of such strategies revolves around the concept of "orthogonal protection," where each protecting group can be removed under specific conditions without affecting the other. nih.gov This allows for sequential chemical modifications at different sites within a molecule. In the context of this compound, the carbamate-based Boc group and the sulfonyl-based Pbf group offer different chemical properties that can be exploited.

The Boc Group: The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. masterorganicchemistry.com It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is characterized by its stability in basic and nucleophilic conditions but its lability to strong acids, such as trifluoroacetic acid (TFA). organic-chemistry.orgpeptide.com

The Pbf Group: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a bulky and highly acid-sensitive protecting group. It was developed as part of the sulfonyl family to offer enhanced acid lability compared to earlier-generation sulfonyl groups, allowing for its removal under milder acidic conditions, often concurrently with Boc groups during the final deprotection step in peptide synthesis. ub.edu

The combination of a carbamate (B1207046) and a sulfonyl group on the same amidine function provides a robustly protected building block. While both Pbf and Boc are cleaved by acid, their differing sensitivities can potentially allow for selective removal if the reaction conditions are carefully calibrated. More importantly, this dual-protection scheme prevents unwanted side reactions of the amidine group during multi-step syntheses, such as in solid-phase peptide synthesis (SPPS), where the amidine's basicity could interfere with standard coupling protocols. nih.gov Research in this area focuses on identifying new protecting group pairs with truly orthogonal cleavage conditions (e.g., one acid-labile and one photolabile or fluoride-labile group) to give chemists even finer control over the synthesis of complex amidine-containing molecules.

Protecting GroupAbbreviationChemical ClassCommon Reagent for InstallationCleavage Conditions
tert-butyloxycarbonylBocCarbamateDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., Trifluoroacetic Acid, TFA) masterorganicchemistry.com
Pentamethyldihydrobenzofuran-5-sulfonylPbfSulfonylPbf-Cl (sulfonyl chloride)Strong Acid (e.g., Trifluoroacetic Acid, TFA) ub.edu

Innovative Synthetic Methodologies for Amidino-Containing Scaffolds

The amidine functional group is a critical component of many biologically active compounds. Consequently, the development of novel and efficient methods for the synthesis of amidino-containing scaffolds is an active area of research. The structure of this compound, as a pre-formed, protected building block, is itself a product of these synthetic advancements, designed to simplify the incorporation of the amidino-AEA moiety into larger target molecules.

Traditional methods for amidine synthesis often start from nitriles (e.g., the Pinner reaction) or amides. semanticscholar.orgsemanticscholar.orgtubitak.gov.tr However, these methods can lack the functional group tolerance required for complex molecule synthesis. Recent research has focused on developing milder and more versatile strategies.

One innovative approach involves the palladium-catalyzed carbonylation of sulfonyl azides in the presence of amides. nih.govacs.org This method generates an N-sulfonyl amidine through a cascade reaction involving the formation of a sulfonyl isocyanate, a [2+2] cycloaddition, and subsequent decarboxylation. acs.org This methodology is directly relevant to the synthesis of the N-Pbf portion of the target compound.

Another significant advancement is the development of strategies to install amidine functional groups directly into a peptide backbone, where they can act as surrogates for peptide bonds. acs.orgnih.gov These methods often utilize thioimidates as reactive intermediates, which sidesteps reactivity issues that have previously limited the incorporation of amidines into the main chain of peptides. acs.org The use of building blocks like this compound is synergistic with these strategies, providing a protected amidine unit ready for coupling.

Further innovations include metal-free, multi-component reactions that can rapidly construct complex N-acyl amidine frameworks from simple precursors like nitroalkenes and amides. organic-chemistry.org The diversity of these emerging methodologies allows chemists to choose the most appropriate route based on the specific requirements of their target scaffold, enhancing the accessibility of novel amidine-containing compounds for various applications.

Synthetic MethodKey PrecursorsGeneral DescriptionReference
Pinner ReactionNitrile, Alcohol, HClA classic method involving the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which is then treated with ammonia (B1221849) or an amine to form the amidine. tubitak.gov.tr
From AmidesAmide, Activating Agent (e.g., Tf₂O), AmineActivation of an amide with an electrophilic agent followed by the addition of an amine to form the amidine. semanticscholar.org
Palladium-Catalyzed Carbonylative CascadeSulfonyl Azide, Amide, Carbon Monoxide (CO)A modern, one-pot synthesis of N-sulfonyl amidines via a cascade of carbonylation, cycloaddition, and decarboxylation reactions. acs.org
Peptide Backbone InstallationPeptide, Thioimidate intermediateA strategy to incorporate an amidine group directly into the main chain of a peptide, often using thioimidates to control reactivity. acs.orgnih.gov

Q & A

Q. Methodological Considerations :

  • Optimization : Adjust solvent polarity (e.g., switch from DMF to THF for reduced side reactions) and monitor reaction progress via TLC or LC-MS .
  • Purification : Use reverse-phase HPLC with C18 columns and a gradient of acetonitrile/water (0.1% TFA) to isolate intermediates .

Q. Methodological Pitfalls :

  • Solvent Interference : Use deuterated solvents (e.g., CDCl₃) free of residual protons for NMR.
  • Ion Suppression in LC-MS : Add 0.1% formic acid to mobile phases to enhance ionization .

What experimental design principles should guide stability studies of this compound under biological assay conditions?

Advanced Research Focus
Stability studies must simulate physiological conditions:

  • pH Sensitivity : Test buffered solutions (pH 4–8) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Enzymatic Stability : Incubate with serum esterases or proteases (e.g., human liver microsomes) and quantify intact compound .

Q. Data Contradictions :

  • Unexpected Degradation : If Boc deprotection occurs at neutral pH, consider alternative protecting groups (e.g., Fmoc) or steric hindrance modifications .

Q. Methodological Framework :

  • Use PICO (Population: compound; Intervention: assay conditions; Comparison: control; Outcome: stability metrics) to structure experiments .

How should researchers resolve contradictions in bioactivity data for this compound across different assays?

Advanced Research Focus
Contradictions may arise from assay-specific variables:

  • Binding Affinity vs. Functional Activity : Compare SPR (surface plasmon resonance) binding data with cell-based assays (e.g., IC50 in enzyme inhibition) .
  • Buffer Composition : Assess ionic strength effects (e.g., Tris vs. HEPES buffers altering amidino protonation) .

Case Study :
In QSAR models, amidino pKa (e.g., 10.12 for fragment 19 vs. 10.78 for fragment 16) influences hydrogen-bonding patterns with target proteins . Adjust assay pH to match physiological conditions (7.4) for accurate IC50 measurements.

Q. Advanced Research Focus

  • 3D-QSAR : Use CoMFA (Comparative Molecular Field Analysis) to map electrostatic/hydrophobic fields around the amidino group .
  • Docking Studies : Prioritize flexible docking (e.g., AutoDock Vina) to account for amidino group rotation in binding pockets .

Q. Methodological Validation :

  • Cross-validate models with leave-one-out (LOO) analysis (Q² > 0.5 indicates robustness) .
  • Compare predicted vs. experimental pKi values for derivatives in Table 1 of .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.